molecular formula C13H8Cl2O2 B6378634 5-(2,3-Dichlorophenyl)-2-formylphenol, 95% CAS No. 1262003-92-8

5-(2,3-Dichlorophenyl)-2-formylphenol, 95%

Cat. No. B6378634
CAS RN: 1262003-92-8
M. Wt: 267.10 g/mol
InChI Key: UKFSOCIJHSRINB-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-2-formylphenol, 95% (5-DCFP-95) is a phenolic compound that has been studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs and other compounds. 5-DCFP-95 has been found to have a wide range of effects in biochemical and physiological studies, and its use as a research tool has been gaining popularity in recent years.

Scientific Research Applications

5-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of CYP2C9, which is involved in the metabolism of many drugs and other compounds. It has also been used as a probe for studying the structure and function of CYP2C9 and its interactions with potential substrates. 5-(2,3-Dichlorophenyl)-2-formylphenol, 95% has also been used to study the role of CYP2C9 in the metabolism of drugs and other compounds, as well as to study the pharmacokinetics and pharmacodynamics of drugs and other compounds.

Mechanism of Action

5-(2,3-Dichlorophenyl)-2-formylphenol, 95% acts as an inhibitor of CYP2C9 by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the oxidation of its substrates, resulting in the inhibition of the enzyme’s activity. The binding of 5-(2,3-Dichlorophenyl)-2-formylphenol, 95% to CYP2C9 is reversible and can be reversed by increasing the concentration of the substrate or by adding a competitive inhibitor.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been found to have a wide range of effects in biochemical and physiological studies. It has been found to inhibit the metabolism of drugs and other compounds by CYP2C9, resulting in increased concentrations of the compounds in the body. It has also been found to inhibit the metabolism of steroids and other compounds by CYP2C9, resulting in decreased concentrations of the compounds in the body. In addition, 5-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been found to inhibit the activity of other enzymes involved in the metabolism of drugs and other compounds, including CYP2C19 and CYP2D6.

Advantages and Limitations for Lab Experiments

5-(2,3-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it has a wide range of effects in biochemical and physiological studies. In addition, it is a potent inhibitor of CYP2C9 and can be used to study the structure and function of the enzyme and its interactions with potential substrates. However, 5-(2,3-Dichlorophenyl)-2-formylphenol, 95% also has some limitations. It is a reversible inhibitor of CYP2C9, and its binding to the enzyme can be reversed by increasing the concentration of the substrate or by adding a competitive inhibitor. In addition, 5-(2,3-Dichlorophenyl)-2-formylphenol, 95% is not selective for CYP2C9 and can inhibit the activity of other enzymes involved in the metabolism of drugs and other compounds.

Future Directions

The potential future directions for 5-(2,3-Dichlorophenyl)-2-formylphenol, 95% include further research into its mechanism of action, its effects on other enzymes involved in the metabolism of drugs and other compounds, and its potential use as a therapeutic agent. In addition, further research into its pharmacokinetics and pharmacodynamics is needed to better understand its effects in vivo. Finally, further research into its potential applications in drug discovery and development is needed to identify new compounds that can be used to treat various diseases and disorders.

Synthesis Methods

5-(2,3-Dichlorophenyl)-2-formylphenol, 95% is synthetically produced by a three-step procedure. The first step involves the reaction of 2,3-dichlorophenol with formaldehyde to form 5-(2,3-dichlorophenyl)-2-formylphenol. The second step involves the oxidation of the formylphenol to the corresponding aldehyde, 5-(2,3-dichlorophenyl)-2-formaldehyde. The final step involves the reduction of the aldehyde to the desired product, 5-(2,3-dichlorophenyl)-2-formylphenol, 95%.

properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(13(11)15)8-4-5-9(7-16)12(17)6-8/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFSOCIJHSRINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685276
Record name 2',3'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dichlorophenyl)-2-formylphenol

CAS RN

1262003-92-8
Record name 2',3'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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